Isoeugenol benzyl ether

Description

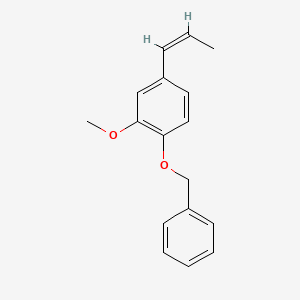

Structure

2D Structure

3D Structure

Properties

CAS No. |

128839-47-4 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-[(Z)-prop-1-enyl]benzene |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3- |

InChI Key |

YKSSSKBJDZDZTD-CLTKARDFSA-N |

SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |

melting_point |

58-60°C |

Other CAS No. |

120-11-6 |

physical_description |

Solid White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation |

solubility |

Insoluble in water, soluble in oils soluble (in ethanol) |

Synonyms |

enzyl 2-methoxy-4-propenylphenyl ether benzyl isoeugenol isoeugenol benzyl ethe |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Isoeugenol (B1672232) Benzyl (B1604629) Ether

The creation of the ether linkage in isoeugenol benzyl ether is predominantly accomplished via alkylation reactions, a cornerstone of organic synthesis.

The industrial synthesis of this compound typically involves the alkylation of isoeugenol using a benzyl halide, such as benzyl chloride or benzyl bromide. smolecule.com This process hinges on the nucleophilic character of the isoeugenol molecule reacting with the electrophilic benzyl halide. smolecule.com

The most prominent and historically significant method for this transformation is the Williamson ether synthesis. wikipedia.orgwikipedia.org This reaction is a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgmasterorganicchemistry.com In this context, the hydroxyl group of isoeugenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile. This nucleophile attacks the benzylic carbon of the benzyl halide, displacing the halide leaving group and forming the desired ether bond. wikipedia.org For this reaction to be efficient, primary alkyl halides like benzyl chloride are preferred, as they are highly susceptible to SN2 attack and minimize competing elimination reactions. libretexts.org The reaction is typically conducted in a suitable anhydrous solvent, such as tetrahydrofuran, to facilitate the interaction between the reactants. smolecule.com

The critical first step in the Williamson synthesis is the deprotonation of isoeugenol's phenolic hydroxyl group to form the much more nucleophilic phenoxide ion. wikipedia.orgmasterorganicchemistry.com This is achieved through the use of a base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). googleapis.comresearchgate.net

To overcome the challenge of reacting a water-soluble or solid-phase base with an organic-soluble substrate, phase-transfer catalysis (PTC) is often employed. mdpi.comgoogle.com Phase-transfer catalysts are agents that facilitate the migration of a reactant from one phase into another where the reaction can occur. mdpi.com In this synthesis, a PTC like polyethylene (B3416737) glycol (PEG) or a quaternary ammonium (B1175870) salt can shuttle the phenoxide anion from the solid/aqueous phase into the organic phase containing the benzyl halide, thereby accelerating the reaction rate under milder conditions. mdpi.comnih.gov

Research on the analogous synthesis of isoeugenol methyl ether highlights the efficacy of various catalyst systems. While not identical to benzylation, the principles of phenate formation and phase-transfer catalysis are directly comparable. The data below illustrates how different base and PTC combinations can influence reaction outcomes.

Table 1: Comparison of Catalytic Systems in a One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol (B1671780) This table is based on data from a study on isoeugenol methyl ether synthesis and is presented to illustrate the comparative efficacy of different catalytic approaches applicable to etherification.

| Catalyst | PTC | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |

|---|---|---|---|---|

| KOH | PEG-800 | 92.2 | 85.7 | 93.0 |

| KF | PEG-800 | 37.9 | 34.6 | 91.3 |

| K₂CO₃ | PEG-800 | 93.1 | 86.1 | 91.6 |

| CH₃COOK | PEG-800 | 25.4 | 22.8 | 89.8 |

| Na₂CO₃ | PEG-800 | 88.7 | 81.3 | 91.7 |

| NaOH | PEG-800 | 85.4 | 78.2 | 91.6 |

| K₂CO₃ | None | 21.3 | 19.8 | 93.0 |

Source: Adapted from Zhang et al., *Molecules, 2024.* mdpi.comnih.gov

The data indicates that the combination of potassium carbonate (K₂CO₃) and polyethylene glycol (PEG-800) was the most effective system, achieving a 93.1% conversion and an 86.1% yield of the target ether. mdpi.comnih.gov The inclusion of a PTC is shown to be crucial, as the reaction with K₂CO₃ alone resulted in a significantly lower conversion of 21.3%. mdpi.com

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and environmental footprint.

While not a primary method for the initial synthesis of the ether bond, transition metal catalysis, particularly with palladium, represents an advanced transformation for modifying aryl benzyl ethers after their formation. Palladium-catalyzed C-H functionalization allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This powerful tool could potentially be applied to this compound to create more complex derivatives.

For instance, directing group-assisted palladium catalysis can achieve selective functionalization at specific C-H positions on an aromatic ring. nih.govrsc.org In a related context, palladium catalysts have been used for the C-H alkenylation of non-activated aryl ethers, including benzyl phenyl ether, demonstrating the feasibility of modifying the C-H bonds of the ether's aromatic rings. rsc.org Such strategies could enable the introduction of new aryl or alkyl groups onto the molecular scaffold of this compound, showcasing the versatility of modern catalytic methods for diversifying chemical structures. rsc.org

The primary precursor for isoeugenol is often the more readily available natural product, eugenol. wikipedia.org The synthesis of this compound, therefore, frequently begins with the isomerization of eugenol. This reaction involves shifting the terminal double bond of eugenol's allyl side chain into conjugation with the benzene (B151609) ring to form the propenyl group of isoeugenol. tandfonline.comtandfonline.com

Several catalytic methods are employed for this key isomerization step:

Base Catalysis : This is a common industrial method where eugenol is heated with a strong base like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu). tandfonline.comscite.airesearchgate.net This process is typically effective but can require harsh conditions. tandfonline.com More environmentally friendly solid base catalysts, such as hydrotalcites, have also been developed to facilitate this transformation under heterogeneous conditions. researchgate.netrsc.org

Iron Carbonyl Catalysis : A well-established method for this isomerization involves the use of catalytic amounts of iron carbonyl, such as pentacarbonyliron(0) (Fe(CO)₅). smolecule.comescholarship.orggoogle.com This transition metal-based but non-palladium approach effectively catalyzes the migration of the double bond to yield isoeugenol. sioc-journal.cn

Table 2: Comparison of Selected Catalytic Methods for Eugenol Isomerization

| Catalytic Method | Catalyst/Base | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Base Catalysis (Microwave) | KOtBu / Aliquat 336 | Solvent-free, Microwave | 94% Yield (18 min) | tandfonline.comtandfonline.com |

| Base Catalysis (PTC) | KOtBu / Aliquat 336 | 200°C | 73% Yield (90 min) | tandfonline.com |

| Solid Base Catalysis | MgAl Hydrotalcite | 160°C | Good Yields | rsc.org |

| Iron Carbonyl Catalysis | Iron Carbonyl | Catalytic amount | High transformation efficiency | smolecule.comgoogle.com |

These non-metallic or non-palladium catalytic strategies are crucial for preparing the necessary isoeugenol intermediate from eugenol, setting the stage for the subsequent etherification to produce this compound.

Innovative Synthetic Strategies for this compound and its Analogues

Recent advancements in chemical synthesis have led to novel methods for producing this compound and its related compounds. These strategies often focus on improving yield, selectivity, and the environmental profile of the reaction. Industrial synthesis has traditionally involved the alkylation of isoeugenol with benzyl chloride or benzyl bromide, using base catalysts to enhance the nucleophilicity of isoeugenol's phenolic hydroxyl group for benzylation. smolecule.com

Green Chemistry Principles in Ether Synthesis

Green chemistry principles are central to the development of modern synthetic routes for ethers like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances.

A key aspect of green ether synthesis is the use of environmentally friendly reagents and solvents. Dimethyl carbonate (DMC) has emerged as a green alternative to conventional methylating agents like dimethyl sulfate (B86663) and methyl halides, which are often toxic and corrosive. mdpi.comresearchgate.netsilverfernchemical.com DMC is a biodegradable and non-toxic compound that can act as both a reagent and a solvent. smolecule.comsilverfernchemical.com

In the synthesis of related phenylpropanoid ethers, such as isoeugenol methyl ether, DMC has been successfully used in a one-step green process from eugenol. mdpi.comresearchgate.netnih.gov This process combines O-methylation and isomerization, catalyzed by a system like potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as polyethylene glycol (PEG-800). smolecule.commdpi.comresearchgate.netnih.gov The use of DMC avoids hazardous reactants and byproducts, aligning with green chemistry goals. smolecule.commdpi.com For instance, a one-step synthesis of isoeugenol methyl ether from eugenol using DMC at 140°C for 3 hours achieved a 93.1% conversion of eugenol and an 86.1% yield of the product. smolecule.comnih.gov

Solvent-free approaches further enhance the green credentials of these syntheses. For example, copper(II) oxide (CuO) has been shown to be an effective catalyst for benzoylation under solvent-free conditions, eliminating the need for volatile organic compounds (VOCs). smolecule.com

Table 1: Comparison of Catalytic Systems for One-Step Green Synthesis of a Related Ether (Isoeugenol Methyl Ether)

| Catalytic System | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |

| K₂CO₃ + PEG-800 | 93.1 | 86.1 | 91.6 |

Data derived from a study on the one-step synthesis of isoeugenol methyl ether (IEME) from eugenol using dimethyl carbonate. mdpi.comnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. nih.gov Syntheses with high atom economy are inherently less wasteful. nih.gov

The development of atom-economical methods for ether synthesis is an active area of research. nih.govrsc.orgrsc.org For example, tandem ruthenium-catalyzed redox isomerization followed by O-conjugate addition represents an atom-economical approach to synthesizing cyclic ethers. nih.gov While not directly applied to this compound in the reviewed literature, such principles guide the design of more efficient synthetic pathways. The ideal synthesis maximizes the incorporation of all reactant atoms into the desired product, minimizing the formation of byproducts. nih.gov

Biocatalytic Approaches for Analogous Phenylpropanoid Ethers

Biocatalysis, the use of natural catalysts like enzymes, offers a mild and highly selective alternative to traditional chemical synthesis for producing phenylpropanoid ethers and their derivatives. mdpi.com

Enzymes, particularly lipases, have been investigated for their ability to catalyze esterification and transesterification reactions involving phenylpropanoids. researchgate.netresearchgate.netnih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used to catalyze the esterification of phenylpropanoid acids with various alcohols. researchgate.netresearchgate.net While the direct enzymatic synthesis of this compound is not extensively detailed, the principles of enzymatic reactions on structurally similar molecules are well-established. These enzymatic methods are valued for their high selectivity and operation under mild conditions, which can reduce energy consumption and byproduct formation. mdpi.com

Understanding the natural biosynthesis of phenylpropenes like isoeugenol provides inspiration for developing novel biocatalytic processes. In plants, isoeugenol is synthesized from coniferyl acetate (B1210297) by the enzyme isoeugenol synthase (IGS). nih.govwikipedia.org This enzyme catalyzes the reduction of the propenyl side chain of coniferyl acetate. nih.gov

The proposed mechanism for isoeugenol synthase involves the formation of a quinone-methide intermediate, followed by a hydride attack. nih.gov Mimicking this enzymatic strategy could lead to highly specific and efficient synthetic routes. Researchers are exploring the use of recombinant enzymes, such as isoeugenol monooxygenase from Pseudomonas nitroreducens, for the bioconversion of isoeugenol into other valuable compounds like vanillin (B372448). nih.gov This demonstrates the potential for harnessing and engineering enzymatic pathways for the synthesis of isoeugenol derivatives. The study of enzymes like (iso)eugenol O-methyltransferase, which is involved in the methylation of isoeugenol, further expands the toolbox for biocatalytic modifications of phenylpropanoids. genome.jp

Reactivity and Diverse Chemical Transformations of this compound

This compound serves as a versatile substrate in organic synthesis. Its key reactive sites are the propenyl side chain, the aromatic ring, and the benzyl ether linkage itself. The strategic manipulation of these sites allows for the synthesis of complex molecules.

Cyclization Reactions Leading to Fused Ring Systems (e.g., Benzochromenes from Aryl Benzyl Ethers)

The structure of aryl benzyl ethers, such as this compound, is a precursor for the synthesis of fused heterocyclic systems like 6H-benzo[c]chromenes through intramolecular cyclization. rsc.orgchim.it This transformation typically involves the formation of a new C-C bond between the two aromatic rings.

Several methodologies have been developed to achieve this cyclization, primarily through transition-metal-catalyzed direct C-H arylation. rsc.orgrsc.org Palladium-based catalysts are particularly effective. The reaction mechanism generally involves the oxidative addition of the catalyst to an aryl halide (pre-installed on one of the rings), followed by an intramolecular C-H activation and reductive elimination to form the benzochromene core and regenerate the catalyst. rsc.org

Studies have demonstrated the synthesis of 6H-benzo[c]chromenes from unactivated 2-bromo aryl benzyl ethers using catalysts like PdCl₂(MeCN)₂. rsc.orgrsc.org These reactions can proceed efficiently, even with various functional groups present on the molecule. rsc.org Furthermore, metal-free approaches have been explored, utilizing visible light and a base such as KOtBu in DMSO to facilitate the cyclization via a photostimulated electron transfer mechanism. rsc.org These methods provide sustainable alternatives to traditional metal-catalyzed reactions. rsc.orgrsc.org

Table 1: Catalytic Systems for the Synthesis of 6H-Benzo[c]chromenes from Aryl Benzyl Ethers

| Catalyst System | Reaction Conditions | Substrate Type | Yield Range | Reference |

|---|---|---|---|---|

| PdCl₂(MeCN)₂ / P(o-tol)₃ | Cs₂CO₃, Toluene (B28343), 120 °C | 2-Bromo aryl benzyl ethers | Good | rsc.org |

| Herrmann's catalyst (HC) | Cs₂CO₃, DMA | Substituted aryl benzyl ethers | 80-97% | chim.it |

| Visible Light (Blue LEDs) | KOtBu, DMSO, Room Temp. | (2-Halobenzyl) phenyl ethers | Good | rsc.org |

Selective Functionalization and Derivatization Strategies

The benzyl group in this compound serves as a robust protecting group for the phenolic hydroxyl. This protection is crucial for enabling selective functionalization at other positions of the molecule, such as the propenyl side chain or the aromatic ring, without interference from the acidic phenol (B47542).

Derivatization strategies can include:

Isomerization: The propenyl double bond (C=C) can be isomerized. While eugenol (an allyl-substituted isomer) is often isomerized to the more stable, conjugated isoeugenol, the propenyl group of isoeugenol itself can be targeted. researchgate.net Ruthenium complexes, for instance, have been shown to be highly effective for the isomerization of allyl phenyl ethers to their trans-propenyl isomers with high selectivity. researchgate.net

Oxidation: The propenyl group can be subjected to oxidative cleavage.

Addition Reactions: The double bond of the propenyl group can undergo various addition reactions.

Aromatic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions, with the positions directed by the existing methoxy (B1213986) and benzyloxy-propenyl substituents.

A key strategy in analytical chemistry involves derivatization to enhance detection. For instance, isoeugenol is often derivatized with dansyl chloride to improve its signal intensity in LC-MS/MS analysis, a technique that could be applied post-deprotection of this compound. nih.govresearchgate.net

Cleavage Reactions of Benzyl Ether Bonds

The cleavage of the benzyl ether bond is a fundamental transformation, often employed as a deprotection step in multi-step synthesis to reveal the free phenol. This can be achieved through various chemical and biological methods.

Enzymatic Cleavage of Aryl Benzyl Ethers (e.g., for Protecting Group Chemistry)

Enzymatic methods offer a green and highly selective alternative for the cleavage of ether bonds under mild conditions. Vanillyl alcohol oxidases (VAOs) are a class of flavin-dependent enzymes that can oxidize para-substituted phenols. acs.org

A notable strategy involves a two-enzyme cascade. For example, a para-acetoxybenzyl ether can first be deacetylated by an esterase. The resulting para-hydroxybenzyl ether is then a substrate for an oxidase enzyme, which catalyzes the oxidative cleavage of the ether bond. acs.org This enzymatic approach is highly selective and can be used orthogonally with other protecting groups that are stable under these biocatalytic conditions. acs.org

Laccase-mediator systems (LMS) are also powerful tools for the degradation of aryl ethers. acs.orgwur.nl Laccases are multi-copper oxidases that can oxidize phenolic compounds. nih.gov For non-phenolic ethers, a small molecule 'mediator' like 1-hydroxybenzotriazole (B26582) (HBT) is required. acs.org The laccase oxidizes the mediator, which in turn oxidizes the ether substrate, leading to bond cleavage. acs.orgrsc.org The efficiency of this cleavage can be significantly influenced by reaction conditions such as pH and buffer concentration. acs.org

Catalytic Hydrogenation and Hydrodeoxygenation Studies of Related Phenylpropanoids

Catalytic hydrogenation is a standard and highly efficient method for cleaving benzyl ethers. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This process, known as hydrogenolysis, cleanly reduces the benzyl ether to yield the corresponding phenol (isoeugenol in this case) and toluene as a byproduct. youtube.com

A more intensive process is catalytic hydrodeoxygenation (HDO), which aims to remove oxygen atoms from the molecule entirely, converting biomass-derived compounds into hydrocarbon fuels and chemicals. frontiersin.orgnih.gov Phenylpropanoids like isoeugenol are common model compounds for HDO studies of lignin (B12514952). mdpi.comacs.org

In the HDO of isoeugenol, the reaction not only cleaves the ether linkages but also removes the methoxy group and saturates the aromatic ring. acs.orgnih.gov This typically requires high temperatures and hydrogen pressures, using various mono- and bimetallic catalysts. The ultimate product of complete HDO of isoeugenol is propylcyclohexane. acs.orgnih.gov

Table 2: Catalyst Performance in the Hydrodeoxygenation (HDO) of Isoeugenol

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Main Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 10 wt% Co/SBA-15 | 300 | 30 | Propylcyclohexane (PCH) | 63% Yield | acs.org |

| 10 wt% Ni/graphite | 300 | 30 | Propylcyclohexane (PCH) | 60% Yield | acs.org |

| Ir-Re/Al₂O₃ | 250 | 30 | Propylcyclohexane (PCH) | Nearly quantitative yield | nih.gov |

| Pt supported on H-Beta zeolite | 250 | 30 | Propylcyclohexane (PCH) | 89% Selectivity | nih.gov |

| Ni-SBA-15 | 300 | 30 | Propylcyclohexane (PCH) | 75% Yield | researchgate.net |

The reaction pathway often involves initial hydrogenation of the propenyl group, followed by deoxygenation steps and finally, saturation of the aromatic ring. nih.govacs.org The choice of catalyst and support material is critical in determining the product distribution and selectivity. acs.orgmdpi.com

Biosynthetic Pathways and Mechanistic Origins of Phenylpropanoid Precursors

Enzymatic Biosynthesis of Isoeugenol (B1672232) in Plant Systems

The biosynthesis of phenylpropenes like eugenol (B1671780) and isoeugenol begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine. researchgate.netnih.gov The pathway proceeds through several enzymatic steps to produce monolignols, such as coniferyl alcohol, which are key intermediates. researchgate.netnih.gov From coniferyl alcohol, the pathway to isoeugenol involves specific enzymes that are distinct from those leading to lignin (B12514952) or other phenylpropanoids. nih.govnih.gov

Identification and Characterization of Isoeugenol Synthase (IGS)

Isoeugenol synthase (IGS) is the key enzyme responsible for the formation of isoeugenol. wikipedia.org It was first identified and characterized in Petunia hybrida (petunia) flowers, which emit large quantities of isoeugenol. nih.govpnas.org Researchers isolated a gene from petunia, designated PhIGS1, which encodes a protein that catalyzes the NADPH-dependent reduction of coniferyl acetate (B1210297) to form isoeugenol. pnas.orgnih.govnih.gov The expression of the PhIGS1 gene is highly correlated with isoeugenol production, occurring predominantly in the floral tissues responsible for scent emission. pnas.org

Subsequent research has identified IGS enzymes in other plant species. In Clarkia breweri, which emits a mixture of eugenol and isoeugenol, an enzyme named CbIGS1 was identified that specifically produces isoeugenol. nih.govumich.edu Anise (Pimpinella anisum) was also found to possess an enzyme, t-anol/isoeugenol synthase 1 (AIS1), capable of producing isoeugenol from coniferyl acetate. oup.com More recently, an IGS was identified in Schisandra chinensis (ScIGS1) and implicated in the biosynthesis of dibenzocyclooctadiene lignans (B1203133), for which isoeugenol is a proposed precursor. nih.gov Functional characterization confirmed its role as an isoeugenol synthase. nih.gov

Role of Eugenol Synthase (EGS) and its Relationship to IGS

Eugenol synthase (EGS) is an enzyme closely related to IGS. mdpi.com Both IGS and EGS utilize the same substrate, coniferyl acetate, but produce different isomers: IGS forms isoeugenol (a propenylphenol), while EGS forms eugenol (an allylphenol). tandfonline.comtandfonline.comnih.gov The difference lies in the final position of the double bond in the C3 side chain. nih.gov

The first EGS was characterized from sweet basil (Ocimum basilicum), which produces large amounts of eugenol. pnas.orgpnas.org Interestingly, IGS and EGS enzymes share significant sequence identity. For example, petunia IGS1 (PhIGS1) and basil EGS1 (ObEGS1) are 52% identical at the amino acid level. nih.govumich.edu In Clarkia breweri, the identified CbIGS1 and CbEGS1 are remarkably similar, with 96% sequence identity, yet they produce different products. nih.gov Site-directed mutagenesis studies have shown that substituting just a few key amino acid residues in the active site can dramatically alter the product specificity, converting an EGS into an enzyme that produces isoeugenol, or a mix of both products. nih.govoup.comnih.gov This indicates that subtle changes in the active site architecture control the precise outcome of the reduction reaction. nih.gov

Substrate Specificity and Reaction Mechanisms Involving Coniferyl Alcohol and Acetate

Initial hypotheses suggested that phenylpropenes were synthesized directly from phenylpropenols like coniferyl alcohol. nih.govpnas.org However, detailed biochemical studies revealed that this is not the case. When isolated enzymes were supplied with coniferyl alcohol and the necessary cofactor NADPH, no product formation was observed. nih.govpnas.org The actual substrate for both IGS and EGS is an esterified form of coniferyl alcohol, specifically coniferyl acetate. nih.govpnas.orgnih.gov

The formation of coniferyl acetate from coniferyl alcohol is catalyzed by an acetyltransferase. nih.gov In petunia, an enzyme belonging to the BAHD family of acyltransferases, coniferyl alcohol acetyltransferase (PhCFAT), was identified. nih.govebi.ac.uk This enzyme uses acetyl-CoA to convert coniferyl alcohol into coniferyl acetate, which then becomes the substrate for IGS. pnas.org RNAi suppression of the gene encoding this acetyltransferase in petunia resulted in a significant reduction of isoeugenol emission, confirming its crucial role in the pathway. nih.gov

Both IGS and EGS show a strong preference for coniferyl acetate and require NADPH as a co-substrate for the reductive reaction. nih.govmdpi.com NADH can substitute for NADPH, but only at much higher, likely non-physiological, concentrations. nih.gov

| Enzyme | Source Organism | Substrate | Product | Km (μM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|---|

| IGS1 | Petunia hybrida | Coniferyl acetate | Isoeugenol | 1600 | 0.3 | nih.gov |

| EGS1 | Ocimum basilicum | Coniferyl acetate | Eugenol | 5100 | 0.7 | nih.gov |

| AIS1 | Pimpinella anisum | Coniferyl acetate | Isoeugenol | 230 | 1.02 | oup.com |

| Coumaryl acetate | t-anol | 145 | 0.07 | |||

| IvAIS1 | Illicium verum | Coniferyl acetate | Isoeugenol | 438.4 | 0.67 | researchgate.net |

| Coumaryl acetate | t-anol | 480.3 | 0.33 |

Characterization of NADPH-Dependent Reductase Family Members in Phenylpropene Formation

IGS and EGS belong to a large structural family of NADPH-dependent reductases known as the PIP family. nih.govpnas.orgpnas.org This family is named after its first three identified members: pinoresinol–lariciresinol reductase (PLR), isoflavone (B191592) reductase (IFR), and phenylcoumaran benzylic ether reductase (PCBER). nih.govnih.gov These enzymes are broadly involved in plant specialized metabolism, particularly in the biosynthesis of lignans and isoflavonoids, which often function in plant defense. pnas.orgpnas.orgmdpi.com

The classification of IGS and EGS within the PIP family highlights an evolutionary connection where enzymes from established defensive pathways have been adapted to produce volatile compounds for roles such as pollinator attraction and aroma. pnas.orgpnas.org Phylogenetic analyses show that phenylpropene synthases like IGS and EGS form distinct clades within the larger PIP reductase family. mdpi.com

Comparative Analysis of Phenylpropanoid Biosynthetic Pathways

The biosynthesis of isoeugenol represents a specific branch of the complex phenylpropanoid pathway. nih.govnih.gov This core pathway starts with phenylalanine and generates p-coumaroyl-CoA, a central intermediate that can be directed towards various classes of compounds, including flavonoids, stilbenoids, and monolignols. nih.gov

The pathway to isoeugenol diverges at the level of coniferyl alcohol, an intermediate also used for lignin biosynthesis. researchgate.netnih.gov While polymerization of coniferyl alcohol leads to lignin, its acetylation followed by reduction by IGS leads to the volatile isoeugenol. nih.gov This demonstrates a key metabolic branch point where the fate of a common precursor is determined by the action of specific enzymes. maxapress.com

Phylogenetic studies reveal that the ability to produce eugenol and isoeugenol has evolved multiple times independently in different plant lineages. nih.govtandfonline.com Analyses of IGS and EGS sequences from various plants show that they fall into at least two distinct protein lineages. nih.govtandfonline.comtandfonline.com For instance, one group of EGS/IGS enzymes is more closely related to each other, while another group clusters with different members of the PIP family, like PCBER. tandfonline.com This suggests that both divergent evolution (where a common ancestral gene duplicated and evolved into IGS and EGS) and convergent evolution (where different reductase enzymes independently evolved the ability to synthesize phenylpropenes) have shaped the landscape of these biosynthetic pathways in the plant kingdom. nih.gov

Mechanistic Elucidation of Key Enzymatic Transformations (e.g., Quinone Methide Intermediates)

The conversion of coniferyl acetate to isoeugenol or eugenol is an unusual reductive elimination reaction. tandfonline.com Structural and mechanistic studies propose that the reaction proceeds through a transient, highly reactive quinone methide intermediate. pnas.orgpnas.orgnih.gov

The proposed mechanism involves the following steps:

The enzyme's active site facilitates the removal of a proton from the 4-hydroxyl group of the coniferyl acetate substrate. nih.govnih.gov

This deprotonation promotes the elimination of the acetate group from the C9 position of the propenyl side chain. pnas.orgnih.gov

The departure of the acetate leaving group results in the formation of an enzyme-bound quinone methide intermediate. pnas.orgnih.govumich.edu This intermediate is a conjugated system that is susceptible to nucleophilic attack.

A hydride ion (H⁻) is then transferred from the NADPH cofactor to the quinone methide. nih.gov The regioselectivity of this hydride attack determines the final product. Hydride attack at the C7 position yields isoeugenol, whereas attack at the C9 position would yield eugenol. nih.govnih.gov

Evidence for this quinone methide mechanism comes from several lines of research. nih.govacs.org Analogs of coniferyl acetate that lack the free 4-hydroxyl group are not substrates for the enzymes, indicating that this group is essential for the reaction, likely for the formation of the quinone methide. pnas.orgpnas.org Furthermore, crystallographic studies of EGS complexed with a substrate analog have provided a detailed view of the active site, showing the positioning of the substrate relative to the NADPH cofactor, which is consistent with the proposed mechanism. nih.govnih.gov The structure reveals a hydrogen-bonding network involving a conserved lysine (B10760008) residue that is poised to assist in the deprotonation of the substrate's hydroxyl group, initiating the catalytic cycle. nih.govnih.gov

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Mechanistic Studies of Anticancer Activities

Preliminary in vitro and in vivo studies have suggested that isoeugenol (B1672232) benzyl (B1604629) ether may possess anticancer properties. smolecule.com Research indicates potential anti-proliferative and pro-apoptotic effects on various cancer cell lines. smolecule.com

Isoeugenol has demonstrated cytotoxic effects against several human cancer cell lines. In one study, isoeugenol was more cytotoxic than its isomer, eugenol (B1671780), against HeLa (cervix adenocarcinoma), FemX (melanoma), K562 (chronic myelogenous leukemia), and SKOV3 (ovarian) cancer cells. chalcogen.ro Notably, its activity against K562 cells was the highest among the tested compounds. chalcogen.ro

Another study compared the cytotoxic and DNA synthesis inhibitory activities of eugenol-related compounds against a salivary gland tumor cell line (HSG). The activity decreased in the order of dehydrodiisoeugenol (B190919), alpha-di-isoeugenol, isoeugenol, and then eugenol. researchgate.net This suggests that the structural form of isoeugenol and its dimers influences their anti-proliferative potency. researchgate.net

Table 1: Cytotoxic Activity of Isoeugenol and Related Compounds on Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effect |

|---|---|---|

| Isoeugenol | K562 (chronic myelogenous leukemia) | Highest cytotoxic activity among tested compounds. chalcogen.ro |

| Isoeugenol | HeLa, FemX, SKOV3 | Showed cytotoxic activity. chalcogen.ro |

| Isoeugenol | Salivary gland tumor (HSG) | Greater cytotoxic and DNA synthesis inhibitory activity than eugenol. researchgate.net |

| Dehydrodiisoeugenol | Salivary gland tumor (HSG) | Highest cytotoxic and DNA synthesis inhibitory activity. researchgate.net |

| Alpha-di-isoeugenol | Salivary gland tumor (HSG) | High cytotoxic and DNA synthesis inhibitory activity. researchgate.net |

The anticancer effects of isoeugenol and its derivatives are linked to the induction of apoptosis, or programmed cell death. While direct studies on isoeugenol benzyl ether are limited, research on related compounds provides insight. For instance, eugenol, a related compound, has been shown to induce apoptosis in melanoma tumors, as confirmed by TUNEL assays. mdpi.com It also activates caspase-3 and caspase-6, leading to the cleavage of substrates like DFF45, PARP, and lamin A in G361 cells. mdpi.com

Semi-synthetic derivatives of isoeugenol have been shown to induce apoptosis in breast cancer cells. researchgate.net These derivatives can lead to cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. mdpi.com This suggests that isoeugenol and its ethers may share similar pro-apoptotic mechanisms.

A key mechanism implicated in the anticancer activity of isoeugenol is the induction of reactive oxygen species (ROS) and subsequent cellular stress. researchgate.net ROS are highly reactive molecules that, at high concentrations, can cause significant damage to cell structures, leading to apoptosis. nih.govmdpi.com

The generation of ROS can trigger signaling pathways that culminate in cell cycle arrest and/or apoptosis. d-nb.info Interestingly, this ROS generation by some dietary anticancer agents appears to be specific to tumor cells, without affecting normal cells. d-nb.info In the context of cancer, high levels of ROS can initiate apoptosis and autophagy in tumor cells. nih.gov The cytotoxic effect of isoeugenol is believed to be linked to its ability to induce ROS. researchgate.net

Isoeugenol and its dimers have been shown to inhibit DNA synthesis in cancer cells. researchgate.net In a study on a salivary gland tumor cell line, the inhibitory activity on DNA synthesis followed the same trend as the cytotoxic activity, with dehydrodiisoeugenol and alpha-di-isoeugenol being the most potent, followed by isoeugenol. researchgate.net This suggests that a primary mode of the anti-proliferative action of these compounds is the disruption of DNA replication in cancer cells. Furthermore, similar concentrations of isoeugenol were found to induce inhibition of DNA synthesis in submandibular gland tumor cells after 24 hours of incubation. iarc.fr

Antimicrobial and Antifungal Activity Mechanisms

This compound has been investigated for its potential antimicrobial and antifungal properties. smolecule.com

Isoeugenol has demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. researchgate.netmdpi.comjournalijdr.com It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1.0 µg/mL. mdpi.comresearchgate.net One study reported an MIC of 512 μg/mL for isoeugenol against clinical strains of S. aureus and found it to have a bacteriostatic, rather than bactericidal, effect. journalijdr.comresearchgate.net When combined with the antibiotic gentamicin, isoeugenol exhibited synergistic and additive effects. journalijdr.comresearchgate.net The antibacterial action of isoeugenol is primarily associated with its ability to disrupt microbial cell membranes and inhibit key enzymatic processes. mdpi.comresearchgate.net

**Table 2: Antimicrobial Activity of Isoeugenol against *Staphylococcus aureus***

| Strain | Metric | Result |

|---|---|---|

| MRSA | MIC | 0.25-1.0 µg/mL mdpi.comresearchgate.net |

| Clinical S. aureus | MIC | 512 µg/mL journalijdr.comresearchgate.net |

| Clinical S. aureus | MBC | >4096 µg/mL journalijdr.comresearchgate.net |

| Clinical S. aureus | Interaction with Gentamicin | Synergistic and additive journalijdr.comresearchgate.net |

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)

Some studies indicate that this compound may exhibit activity against Gram-negative bacteria such as Escherichia coli, though further research is required to substantiate these preliminary findings. smolecule.com The parent compound, isoeugenol, has demonstrated notable antibacterial effects against various Gram-negative bacteria. mdpi.com Research on isoeugenol shows it possesses strong antibacterial properties against several common foodborne pathogens, including E. coli. nih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for isoeugenol against E. coli have been determined to be 312.5 µg/mL. nih.gov In other studies, the MIC for isoeugenol against E. coli was reported to be in the range of 0.5–2.0 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Isoeugenol against Escherichia coli

| Parameter | Value | Reference |

|---|---|---|

| MIC | 312.5 µg/mL | nih.gov |

| MBC | 312.5 µg/mL | nih.gov |

| MIC Range | 0.5–2.0 µg/mL | mdpi.com |

Antifungal Properties Against Pathogenic Fungi (e.g., Candida albicans)

This compound has been investigated for its potential antifungal properties, including against the pathogenic fungus Candida albicans. smolecule.com While direct evidence is limited, its structural relationship to isoeugenol suggests potential activity. Isoeugenol itself has demonstrated significant antifungal capabilities. mdpi.com Studies have reported MIC values for isoeugenol against Candida species ranging from 0.5 to 1.5 µg/mL. mdpi.com More specifically, against C. albicans, isoeugenol showed MIC and Minimum Fungicidal Concentration (MFC) values between 128 µg/mL and 256 µg/mL. nih.gov

Table 2: Antifungal Activity of Isoeugenol against Candida albicans

| Parameter | Value (µg/mL) | Reference |

|---|---|---|

| MIC | 128 | nih.gov |

| MFC | 128 - 256 | nih.gov |

Proposed Mechanisms of Membrane Interaction and Enzyme Inhibition

The specific mechanisms of action for this compound are not well-delineated, but they are thought to be related to its metabolic conversion to isoeugenol. industrialchemicals.gov.au For isoeugenol, the primary antibacterial action is associated with its ability to disrupt microbial cell membranes. mdpi.com This interaction increases membrane permeability, leading to the leakage of essential intracellular components like proteins and ions, which ultimately results in microbial cell death. mdpi.com Studies on E. coli suggest that isoeugenol interacts with membranes in a reversible, non-disruptive, detergent-like manner that causes membrane destabilization and increased fluidity. frontiersin.orgnih.gov

In fungi such as Candida albicans, the proposed mechanism involves the inhibition of enzymes crucial for maintaining fungal viability, such as 14-α-demethylase and delta-14-sterol reductase, which interferes with the biosynthesis of the fungal cell membrane. nih.govnih.gov One study also suggested that isoeugenol inhibits H+-ATPase, leading to intracellular acidification and rupture of the cell membrane. nih.gov

Antioxidant Action and Free Radical Scavenging Capabilities

Research indicates that this compound exhibits antioxidant properties, with the potential to scavenge free radicals and protect against oxidative stress. smolecule.com This activity is likely linked to its core isoeugenol structure. The parent compound, isoeugenol, has shown considerable efficacy against free radicals in various in vitro assays. nih.gov

In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, isoeugenol demonstrated an EC50 value of 17.1 μg/mL. nih.govfoodandnutritionresearch.net In ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, the EC50 value for isoeugenol was found to be 87.9 μg/mL, indicating significant radical-scavenging activity. foodandnutritionresearch.net

Table 3: Free Radical Scavenging Activity of Isoeugenol

| Assay | EC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH | 17.1 | nih.govfoodandnutritionresearch.net |

Molecular Mechanisms of Oxidative Stress Mitigation

The molecular mechanism underlying the antioxidant activity of this compound is not fully elucidated. However, the antioxidant action of its parent compound, isoeugenol, is attributed to its ability to act as a hydrogen or electron donor, which allows it to directly trap free radicals. nih.govfoodandnutritionresearch.net This capacity for breaking the free radical chain is a key indicator of its antioxidative potential. nih.gov The presence of the phenolic hydroxyl group in isoeugenol is crucial for this activity.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Studies have explored the potential of isoeugenol derivatives to inhibit specific enzymes, including acetylcholinesterase (AChE), an enzyme relevant in the context of neurodegenerative diseases. researchgate.net While specific inhibitory data for this compound is scarce, the parent compound, isoeugenol, has been evaluated for its neuroprotective and AChE inhibitory potentials. nih.gov In one study, isoeugenol exhibited significant inhibition against AChE, with a reported inhibition of 78.39 ± 0.40% at a concentration of 1 mg/mL. nih.gov Molecular docking studies further suggest that isoeugenol can effectively bind to the active site of the AChE enzyme. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by Isoeugenol

| Concentration | % Inhibition | Reference |

|---|

Tyrosinase Inhibition

Isoeugenol has been identified as a significant inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. researchgate.netmdpi.com Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. plos.orgmdpi.com The inhibition of this enzyme is a primary strategy for controlling melanin production. researchgate.net Studies have shown that isoeugenol exhibits an IC50 value of 33.3 µM against mushroom tyrosinase, indicating its potential as a tyrosinase inhibitor. researchgate.netmdpi.com The inhibitory mechanism of phenolic compounds like isoeugenol often involves chelating the copper ions within the enzyme's active site, thereby preventing the substrate from binding. mdpi.comnih.gov Molecular docking studies suggest that inhibitors can bind to the hydrophobic pocket surrounding the binuclear copper active site of tyrosinase. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of isoeugenol analogues as tyrosinase inhibitors is profoundly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies have demonstrated that modifications to the core structure can either enhance or diminish inhibitory activity. mdpi.com

For instance, the presence of hydroxyl groups is often crucial for potent tyrosinase inhibition. mdpi.com In a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogues, compounds with a 2,4-dihydroxyphenyl substituent showed significantly more potent tyrosinase inhibitory activity compared to those with methoxyl groups at the same positions. mdpi.com Specifically, an analogue with a 2,4-dihydroxyphenyl group (analog 3) had an IC50 value of 90 nM, which was approximately 214 times more potent than the reference inhibitor, kojic acid. mdpi.com In contrast, the corresponding 2,4-dimethoxyphenyl analogue (analog 8) had a much higher IC50 value of 51.14 µM. mdpi.com

Similarly, the position of the hydroxyl groups matters. An analogue with a 3,4-dihydroxyphenyl group exhibited tyrosinase inhibitory activity similar to kojic acid, while the 2,4-dihydroxyphenyl analogue was about 100 times more potent. mdpi.com The introduction of electron-donating groups (EDGs) has been shown to enhance monophenolase inhibitory activity more significantly than electron-withdrawing groups (EWGs). mdpi.com

Interactive Data Table: Tyrosinase Inhibitory Activity of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogues mdpi.com

| Analog | Substituent (R) | IC50 (µM) vs. Mushroom Tyrosinase |

| 1 | 4-Hydroxyphenyl | 21.36 |

| 2 | 3,4-Dihydroxyphenyl | 19.89 |

| 3 | 2,4-Dihydroxyphenyl | 0.09 |

| 6 | 4-Methoxyphenyl | 58.31 |

| 7 | 3,4-Dimethoxyphenyl | 70.64 |

| 8 | 2,4-Dimethoxyphenyl | 51.14 |

| Kojic Acid | - | 19.22 |

Correlation of Molecular Structure with Receptor or Enzyme Interactions

The molecular structure of isoeugenol analogues directly correlates with their interaction with the tyrosinase active site. Molecular docking studies have provided valuable insights into these interactions. mdpi.commdpi.com The active site of tyrosinase contains two copper ions coordinated by several histidine residues. nih.gov

Role of Lipophilicity and Stereochemistry in Biological Activity

The lipophilicity and stereochemistry of isoeugenol analogues are critical determinants of their biological activity. Increased lipophilicity can enhance the bioavailability of a compound, allowing it to better penetrate the skin and reach melanocytes in the epidermis. nih.govnih.gov The addition of alkyl or acyl chains to the hydroxyl group of resveratrol (B1683913), a compound structurally related to isoeugenol, was shown to increase lipophilicity and improve its potential for skin application. nih.gov The log P value, a measure of lipophilicity, has been correlated with tyrosinase inhibitory activity in some series of compounds. nih.gov

Stereochemistry also plays a significant role. The relative configuration of stereogenic centers can impact how a molecule fits into the active site of an enzyme. acs.org For example, in the case of resveratrol oligomers, the specific stereochemical arrangement was found to be crucial for their biological properties. acs.org While specific studies on the stereochemistry of this compound are less common, the principle that the three-dimensional structure of a molecule dictates its interaction with a biological target is fundamental in medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

High-resolution chromatography coupled with mass spectrometry provides the backbone for the separation, identification, and quantification of isoeugenol (B1672232) benzyl (B1604629) ether, often in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like isoeugenol benzyl ether. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For quantitative purposes, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by reducing matrix interference. researchgate.net This is particularly valuable when analyzing trace amounts of this compound in complex samples. The selection of specific precursor-to-product ion transitions allows for highly specific detection and quantification. researchgate.net For instance, a validated GC-MS/MS method for the determination of isoeugenol in fishery products demonstrated high sensitivity, specificity, and reproducibility. researchgate.net The method utilized acetonitrile (B52724) extraction and a dispersive solid-phase extraction (d-SPE) clean-up, achieving a linearity range of 2.5–80 µg·L⁻¹ with a coefficient of determination (R²) greater than 0.9987. researchgate.net

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provides even greater resolving power for exceptionally complex mixtures. mdpi.com This technique employs two columns with different separation mechanisms, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. mdpi.com This is particularly useful in the detailed characterization of essential oils or other natural product extracts where numerous isomers and related compounds may be present.

A key parameter in gas chromatography is the retention index (RI), which helps in the identification of compounds by comparing their elution times to those of known standards. The Kovats retention index for this compound on a non-polar SE-30 capillary column at 100°C has been reported as 2078.4. nist.gov

Table 1: GC Parameters for Analysis of Related Compounds

| Parameter | GC-MS/MS (Isoeugenol) researchgate.net | GC-MS (Fragrance Allergens) nih.gov |

| Column | - | vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness) |

| Carrier Gas | Helium (≥ 99.999% purity) | Helium |

| Flow Rate | - | 1.0 mL/min (constant flow) |

| Injection Mode | Split mode (10:1) | Pulsed splitless mode |

| Injection Volume | 2 µL | 2.0 µL |

| Oven Program | - | 60°C (2 min) -> 125°C (3°C/min) -> 230°C (7°C/min) -> 300°C (20°C/min, hold 5 min) |

| Mass Spectrometer | Triple quadrupole | Single quadrupole |

| Ionization Mode | Electron Ionization (EI) | - |

| Detection Mode | - | Selective Ion Monitor (SIM) |

Note: This table presents data for the analysis of isoeugenol and other fragrance allergens, providing context for the analytical conditions used for similar compounds.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of compounds that are not sufficiently volatile for GC, or for instances where derivatization is not desired. For this compound and related compounds, reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

Detection in HPLC can be achieved using various detectors. A UV-Vis detector is commonly used, as compounds with chromophores, such as the aromatic rings in this compound, absorb light in the UV-Visible region. phytojournal.com The wavelength of maximum absorbance (λmax) for eugenol (B1671780), a related compound, has been identified at 282 nm, which can serve as a starting point for method development for this compound. phytojournal.com A study on the analysis of phenolic compounds in olive oil utilized HPLC with UV detection at 230 nm and 280 nm to avoid interference from the oil matrix. asianpubs.org

Fluorescence detection (FLD) can offer higher sensitivity and selectivity for fluorescent compounds. While this compound itself may not be strongly fluorescent, derivatization with a fluorescent tag can be employed to enhance detection limits.

A typical HPLC method for the separation of benzyl eugenol, a structurally similar compound, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 2: HPLC Method Parameters for Analysis of Related Phenolic Compounds

| Parameter | HPLC-UV (Phenolic Compounds) asianpubs.org | RP-HPLC (Eugenol) phytojournal.com |

| Column | - | C-18 |

| Mobile Phase | 25% Acetonitrile | 0.1M Orthophosphoric acid buffer : Acetonitrile (70:30, v/v) |

| Detector | UV | UV |

| Detection Wavelength | 230 nm and 280 nm | 282 nm |

| Column Temperature | 40 °C | - |

Note: This table provides examples of HPLC conditions used for the analysis of structurally related phenolic compounds.

The study of reaction kinetics and the identification of transient intermediates in reactions involving isoeugenol can be achieved through a combination of spectroscopic and chromatographic techniques. This approach, known as multicomponent kinetic analysis, allows for the monitoring of the concentrations of reactants, intermediates, and products over time. rsc.org

In the laccase-catalyzed oxidation of isoeugenol, a combination of time-resolved UV-Vis absorption spectra, HPLC-MS, and quantum mechanical calculations was used to explore the reaction pathways. rsc.org This integrated approach revealed that the reaction proceeds through a phenoxyl radical intermediate. rsc.org HPLC-MS is particularly powerful in this context as it allows for the separation of the various components of the reaction mixture followed by their identification based on mass spectral data.

Advanced Spectroscopic Probes for Mechanistic and Structural Elucidation

Advanced spectroscopic techniques provide real-time information on molecular structure and reaction dynamics, offering insights that are often complementary to chromatographic methods.

Time-resolved UV-Vis absorption spectroscopy is a powerful tool for detecting and characterizing short-lived reaction intermediates. By measuring the changes in the UV-Vis absorption spectrum as a reaction progresses, it is possible to identify transient species that may not be detectable by other methods. rsc.org

In the study of the laccase-catalyzed oxidation of isoeugenol, this technique was instrumental in identifying the formation of a phenoxyl radical as a key intermediate. rsc.org The appearance and decay of specific absorption bands in the UV-Vis spectrum provided direct evidence for the presence and lifetime of this reactive species.

Attenuated Total Reflectance–Infrared (ATR–IR) spectroscopy is a versatile technique for the analysis of solid and liquid samples without the need for extensive sample preparation. The technique is based on the measurement of the infrared spectrum of a sample that is in direct contact with an ATR crystal. nih.gov

ATR-IR can be used for the real-time monitoring of chemical reactions by following the changes in the vibrational bands of reactants and products. researchgate.net This provides valuable kinetic information and can help in understanding reaction mechanisms. For quantitative analysis, the intensity of specific absorption bands can be correlated with the concentration of the analyte. researchgate.net A method for the rapid quantitative analysis of isoeugenol in essential oils has been developed using ATR-IR spectroscopy coupled with partial least squares regression. researchgate.net The calibration was modeled in the characteristic spectral region of 959–963 cm⁻¹. researchgate.net

The ATR-IR spectrum of isoeugenol shows characteristic bands that can be used for its identification and for monitoring its transformation in chemical processes, such as polymerization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm its precise atomic connectivity.

¹H NMR Spectroscopy: Proton NMR analysis of this compound allows for the identification and differentiation of the various protons within the molecule. Key signals confirm the presence of the benzyl group, the isoeugenol backbone, and the ether linkage. For instance, studies on isoeugenol itself show characteristic signals for the propenyl group's vinyl and methyl protons, as well as distinct resonances for the aromatic protons. mdpi.com In this compound, additional signals corresponding to the methylene (B1212753) protons (-CH₂-) of the benzyl group and the five protons of its phenyl ring would be expected. The chemical shifts and coupling patterns of these signals provide definitive proof of the etherification at the phenolic hydroxyl group of isoeugenol.

¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete structural confirmation. nih.gov The spectrum would show characteristic peaks for the methyl carbon of the propenyl group, the methoxy (B1213986) group carbon, the methylene carbon of the benzyl ether moiety, and the various aromatic and vinylic carbons. researchgate.netoregonstate.edu The specific chemical shifts are sensitive to the electronic environment, confirming the substitution pattern on both aromatic rings.

The following table summarizes the anticipated NMR spectral data for this compound based on established chemical shift ranges for similar functional groups. oregonstate.edupdx.edu

| Assignment | Type of Nucleus | Expected Chemical Shift (ppm) | Key Structural Information |

| Propenyl CH₃ | ¹H | ~1.8-1.9 | Confirms the methyl group of the isoeugenol side chain. |

| Methoxy OCH₃ | ¹H | ~3.8-3.9 | Indicates the presence of the methoxy group on the phenyl ring. |

| Benzyl CH₂ | ¹H | ~5.0-5.1 | Key signal confirming the benzylic ether linkage. |

| Vinylic CH=CH | ¹H | ~6.0-6.4 | Signals for the double bond protons in the propenyl side chain. |

| Aromatic Protons | ¹H | ~6.7-7.5 | Complex pattern representing protons on both the isoeugenol and benzyl aromatic rings. |

| Propenyl CH₃ | ¹³C | ~18 | Confirms the methyl carbon of the isoeugenol side chain. |

| Methoxy OCH₃ | ¹³C | ~56 | Indicates the presence of the methoxy group carbon. |

| Benzyl CH₂ | ¹³C | ~70-72 | Key signal for the benzylic ether carbon. |

| Aromatic & Vinylic Carbons | ¹³C | ~110-160 | Multiple signals representing the carbon atoms of the aromatic rings and the double bond. |

X-ray Diffraction for Solid-State Structural Elucidation of Derivatives

For example, the crystal structure of a related derivative, the monoglycidyl ether of isoeugenol, has been successfully determined. nih.gov This analysis provided unequivocal proof of its molecular conformation, including the trans configuration of the propenyl group, and revealed how the molecules pack in the crystal lattice through offset π-stacking interactions. nih.gov Such detailed solid-state information, including precise bond lengths, bond angles, and intermolecular forces, is unobtainable through other techniques.

Should this compound or its other derivatives be crystallized, X-ray diffraction would offer unparalleled insight into:

Molecular Conformation: The exact spatial orientation of the benzyl and isoeugenol moieties relative to each other.

Stereochemistry: Unambiguous assignment of stereocenters if any are present in derivatives.

Intermolecular Interactions: Identification of forces like van der Waals interactions, hydrogen bonds (in hydrated or co-crystallized forms), and π-stacking that govern the crystal packing. This information is vital for understanding the material's physical properties, such as melting point and solubility.

Hyphenated Techniques for Complex System Analysis (e.g., SPE-LC, Membrane-based microextraction)

In many real-world applications, such as in cosmetics, food products, or environmental samples, this compound exists in a complex mixture. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for isolating and identifying the compound in these matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like fragrance ingredients. gcms.cznih.gov In one study, GC-MS was employed to screen for isoeugenol and its derivatives, including isoeugenyl benzyl ether, in 29 commercial perfumes and aftershaves. nih.gov While isoeugenol and isoeugenyl methyl ether were detected in several products, isoeugenyl benzyl ether was not found in the specific products tested. nih.gov Nevertheless, this research demonstrates the applicability of GC-MS as a robust method for the targeted analysis of this compound in cosmetic formulations. nih.govresearchgate.net

Advanced Sample Preparation Techniques: For trace analysis or in particularly challenging matrices, advanced sample preparation techniques are often hyphenated (or coupled online/offline) with chromatographic systems to enhance sensitivity and selectivity.

Solid-Phase Extraction-Liquid Chromatography (SPE-LC): SPE is a powerful tool for sample cleanup and pre-concentration. alwsci.com In a hypothetical SPE-LC-MS analysis of this compound from a lotion, the sample could first be passed through an SPE cartridge packed with a suitable sorbent (e.g., C18). The sorbent would retain the relatively nonpolar this compound while allowing more polar matrix components to pass through. The retained analyte could then be eluted with a small volume of organic solvent and injected into an LC-MS system for separation and sensitive detection.

Membrane-based microextraction: This modern technique offers a green and efficient alternative for sample preparation. nih.gov In hollow fiber liquid-phase microextraction (HF-LPME), a porous hollow fiber supports a small amount of organic solvent that acts as a liquid membrane. nih.gov For the analysis of this compound in an aqueous sample, the analyte would first partition from the sample into the organic solvent in the membrane and then be back-extracted into an acceptor solution inside the fiber. nih.govnih.gov This method provides significant enrichment and sample cleanup, making it ideal for detecting trace levels of the compound while minimizing solvent consumption. researchgate.net

The following table highlights the utility of various hyphenated and advanced techniques for the analysis of this compound.

| Technique | Separation Principle | Detection Principle | Application in this compound Analysis |

| GC-MS | Gas Chromatography (based on volatility/boiling point) | Mass Spectrometry (based on mass-to-charge ratio) | Identification and quantification in volatile matrices like perfumes and essential oils. nih.govnist.gov |

| SPE-LC | Solid-Phase Extraction (adsorption) followed by Liquid Chromatography (partitioning) | UV, MS, or other detectors | Isolation and pre-concentration from complex matrices (e.g., cosmetics, environmental samples) prior to analysis. |

| Membrane-based microextraction | Liquid-liquid partitioning across a supported liquid membrane | Coupled with GC or LC for final analysis | Ultra-trace analysis and high-level enrichment from aqueous samples (e.g., wastewater, beverages). nih.gov |

Computational and Theoretical Studies on Isoeugenol Benzyl Ether

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are essential for investigating the electronic structure of molecules and the mechanisms of chemical reactions. They allow for the detailed exploration of reaction pathways that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

Studies on related molecules like eugenol (B1671780) and isoeugenol (B1672232) have utilized DFT calculations, typically at the B3LYP/cc-pVTZ level, to determine their low-energy conformations and to perform conformational analysis. researchgate.net For isoeugenol, such calculations help in understanding the stability of different conformers and provide the basis for assigning bands in experimental IR and Raman spectra. researchgate.net The transition of the terminal alkene group in eugenol to a more substituted form in isoeugenol results in noticeable changes in their respective spectra, a phenomenon that can be accurately modeled with DFT. researchgate.netsemanticscholar.org

For isoeugenol benzyl (B1604629) ether, DFT would be applied to:

Determine the most stable three-dimensional structure, considering the rotational freedom of the benzyl and propenyl groups.

Calculate the electron distribution and molecular orbital energies (such as the HOMO and LUMO), which are crucial for predicting reactivity.

Predict vibrational spectra (IR, Raman) to aid in experimental characterization.

Although direct data for isoeugenol benzyl ether is scarce, DFT calculations on isoeugenol provide insight into the electronic nature of the shared phenylpropane framework.

Table 1: Representative DFT Applications on Related Phenylpropanoids This table is illustrative of the methodology applied to similar compounds.

| Compound | Computational Method | Key Findings | Reference |

| Isoeugenol | DFT (B3LYP/cc-pVTZ) | Conformational analysis, calculation of anharmonic fundamentals for vibrational spectra assignment. | researchgate.net |

| Eugenol | DFT (B3LYP/cc-pVTZ) | Optimized molecular geometry, vibrational analysis. | researchgate.net |

| Vanillin (B372448) | DFT | Structural confirmation and interpretation of 1H-NMR and IR spectra. | semanticscholar.org |

QM calculations are instrumental in identifying short-lived reactive intermediates and the transition states that connect them along a reaction pathway. For isoeugenol, research has focused on intermediates formed during oxidation, which is relevant to its role as a skin sensitizer. nih.gov

Proposed mechanisms for isoeugenol oxidation involve the formation of a para-quinone methide (QM) as a reactive intermediate. nih.gov Computational studies can map the energy landscape for the formation of such species. However, the presence of the benzyl ether group in this compound fundamentally alters this pathway. Since the phenolic hydroxyl group is capped, the formation of a phenoxyl radical, a key step in the generation of quinone methide from isoeugenol, is blocked. researchgate.net

Therefore, theoretical studies on this compound would likely focus on other potential reaction pathways, such as:

Reactions involving the propenyl side chain, for example, during catalytic hydrogenation or isomerization. acs.orgnih.gov

Oxidation at the benzyl group or the aromatic rings, though these are generally less favored.

Photo-oxidation processes that could lead to different types of reactive intermediates. researchgate.net

Studies on isoeugenol have identified intermediates like phenoxyl radicals and have computationally explored their subsequent reactions. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, QM methods can construct detailed energetic profiles of reactions. These profiles reveal the activation energies (reaction barriers) and thermodynamics of different pathways.

For the parent compound isoeugenol, QM calculations have shown that after initial oxidation to a phenoxyl radical, this O-centered radical can undergo further transformations. researchgate.net One pathway is a direct radical coupling (RC) process with a calculated barrier of 4.8 kcal/mol. researchgate.net An alternative pathway involves an intramolecular hydrogen atom transfer (HAT) to form a more stable C-centered radical, but this has a higher reaction barrier of 8.0 kcal/mol. researchgate.net These competing pathways are influenced by the electronic conjugation of the potential radical intermediates. researchgate.net

In the context of alkene isomerization, DFT calculations on related systems have been used to elucidate the mechanism. For the ruthenium-catalyzed isomerization of methyl eugenol to methyl isoeugenol, calculations supported a π-allyl (1,3-hydrogen shift) mechanism over a σ-alkyl (1,2-hydrogen shift) mechanism, with the key isomerization step being nearly barrierless. nih.gov Similar computational approaches could be applied to understand the isomerization of this compound.

Table 2: Calculated Energetic Barriers for Isoeugenol Radical Transformations Data from studies on the parent compound isoeugenol.

| Transformation Pathway | Initial Species | Final Species | Calculated Activation Enthalpy/Barrier | Reference |

| Radical Coupling (RC) | Isoeugenol phenoxyl radical | Dimer | 4.8 kcal/mol | researchgate.net |

| Hydrogen Atom Transfer (HAT) | Isoeugenol phenoxyl radical (O-centered) | C-centered radical | 8.0 kcal/mol | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems and the nature of intermolecular interactions.

MD simulations are a key tool in drug discovery and molecular biology to study how a ligand (like this compound) might bind to and interact with a biological target, such as an enzyme or a receptor.

While no specific MD studies on this compound are available, studies on its isomer eugenol provide a clear example of the methodology. MD simulations have been used to model the interaction of eugenol with targets like olfactory receptors. semanticscholar.org These simulations, often running for nanoseconds, track the stability of the ligand in the binding pocket, identify key amino acid residues involved in the interaction, and calculate binding free energies. semanticscholar.orgnih.gov The process typically involves docking the ligand into a model of the protein, followed by MD simulation of the complex within a simulated environment (e.g., a water-solvated lipid bilayer for membrane proteins). semanticscholar.org This approach could be directly applied to study the interactions of this compound with potential biological targets.

β-Cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating other "guest" molecules to form inclusion complexes. oatext.com This can enhance the solubility and stability of the guest.

MD simulations and molecular mechanics are used to study the formation and structure of these complexes. For eugenol, simulations have shown that it forms a stable complex with β-cyclodextrin, with the phenyl ring preferentially included inside the cavity. nih.govfrontiersin.org The primary driving force for this complexation is the van der Waals interaction between the guest molecule and the hydrophobic cavity of the cyclodextrin. nih.gov Theoretical calculations for the isoeugenol/β-cyclodextrin complex have determined binding energies of -119.0 kJ/mol and -114.2 kJ/mol for two different orientations, indicating a spontaneous and stable complex formation. researchgate.net

Modeling the inclusion of this compound with β-cyclodextrin would follow a similar procedure. The simulations would aim to determine the most stable orientation of the guest molecule within the host cavity—for instance, whether the phenyl ring or the benzyl-substituted phenyl ring is encapsulated—and to calculate the binding free energy of the complex.

Table 3: Theoretical Binding Energies for Phenylpropanoid-β-Cyclodextrin Complexes This table presents findings from related molecules to illustrate the application of the methodology.

| Guest Molecule | Computational Method | Key Finding | Calculated Binding Energy | Reference |

| Eugenol | Molecular Docking | Complex formation is stable. | -4.0 kcal/mol | frontiersin.org |

| Isoeugenol | DFT | Orientation A is more stable than Orientation B. | -119.0 kJ/mol (Orientation A) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. conicet.gov.ar These models are increasingly vital for screening and evaluating compounds, offering a significant alternative for estimating toxicity and other effects. oup.comnih.gov

Predictive Models for Biological Activities Based on Molecular Descriptors

Predictive QSAR models are developed using molecular descriptors, which are numerical representations of the chemical and physical characteristics of molecules. nih.govresearchgate.net These descriptors can be categorized as electronic, steric, thermodynamic, and topological. conicet.gov.arresearchgate.net For instance, in the context of antifungal activity, QSAR studies have utilized these descriptors to predict the efficacy of phenolic compounds. conicet.gov.arresearchgate.net

In the development of these models, a dataset of molecules with known biological activities is used as a training set. frontiersin.org For example, a study on skin sensitization used a training set of 132 structurally diverse compounds to build QSAR models. nih.gov The performance of these models is then validated using a separate test set of compounds. frontiersin.org Various statistical methods, such as partial least squares (PLS) and support vector machines (SVM), are employed to build these predictive models. peercommunityjournal.org

A study investigating the antifungal activity of several natural phenolic compounds, including isoeugenol, against fluconazole-resistant Candida species, employed QSAR analysis. conicet.gov.arresearchgate.net The study found that the antifungal activity could be correlated with descriptors related to the compounds' electronic and steric properties. conicet.gov.arresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

| Steric | Molecular volume, surface area, shape indices |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

| Topological | Connectivity indices, Wiener index |

This table presents examples of different categories of molecular descriptors that are commonly used in the development of QSAR models to predict the biological activities of chemical compounds.

Correlation of Electronic, Steric, and Topological Parameters with Observed Effects

The biological activity of a compound is often influenced by a combination of its electronic, steric, and topological properties. QSAR models aim to quantify these relationships.

Electronic Parameters: These parameters describe the distribution of electrons within a molecule and its ability to participate in electronic interactions. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's reactivity. In a QSAR study on the antifungal activity of phenolic compounds, electronic descriptors were found to be significant in predicting their bioactivity against Candida species. conicet.gov.arresearchgate.net

Steric Parameters: These parameters relate to the size and shape of a molecule, which can influence how it interacts with a biological target. Descriptors such as molecular volume and surface area are commonly used. For some phenolic compounds, steric descriptors like the maximal and minimal projection of the area were found to be related to their anti-Candida activity, possibly by influencing their ability to be biotransformed. conicet.gov.arresearchgate.net

A QSAR study on the anti-Candida activity of ortho-substituted phenols suggested that their mechanism of action is complex, involving more than one type of interaction. conicet.gov.arresearchgate.net The study indicated that the initial action is related to the interaction with plasma or mitochondrial membranes, influenced by the compound's electronic properties. conicet.gov.arresearchgate.net A secondary action was linked to steric descriptors, which could affect the metabolic transformation of the compounds by the yeast. conicet.gov.arresearchgate.net

In Silico Screening and Design of Novel this compound Analogues

In silico methods play a crucial role in the discovery and development of new drug candidates by enabling the rapid screening of large numbers of molecules and guiding the design of new compounds with desired properties. frontiersin.org

Virtual Library Generation and Docking Studies

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. open.ac.uk This process begins with the generation of a virtual library of compounds, which can include derivatives and analogues of a lead molecule like this compound.